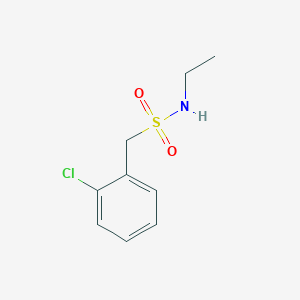
1-(2-chlorophenyl)-N-ethylmethanesulfonamide
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-ethylmethanesulfonamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in the treatment of respiratory disorders such as asthma. Clenbuterol has also gained popularity as a performance-enhancing drug in the bodybuilding and athletic communities due to its ability to increase muscle mass and decrease body fat. In
Wirkmechanismus
1-(2-chlorophenyl)-N-ethylmethanesulfonamide works by binding to beta-2 adrenergic receptors in the body, which are found primarily in the lungs and bronchial tubes. This binding activates a cascade of intracellular events that ultimately leads to the relaxation of smooth muscle in the airways, resulting in increased airflow and improved breathing. 1-(2-chlorophenyl)-N-ethylmethanesulfonamide also has anabolic properties, which means it can stimulate the growth of muscle tissue and decrease the breakdown of muscle protein.
Biochemical and physiological effects:
1-(2-chlorophenyl)-N-ethylmethanesulfonamide has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, increased blood pressure, increased metabolic rate, increased oxygen consumption, increased protein synthesis, and decreased protein breakdown. 1-(2-chlorophenyl)-N-ethylmethanesulfonamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorophenyl)-N-ethylmethanesulfonamide in lab experiments is its ability to stimulate muscle growth and decrease muscle breakdown, which can be useful in studies of muscle physiology and metabolism. 1-(2-chlorophenyl)-N-ethylmethanesulfonamide is also relatively easy to synthesize and has a long half-life, which makes it useful for long-term studies. However, one limitation of using 1-(2-chlorophenyl)-N-ethylmethanesulfonamide in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-chlorophenyl)-N-ethylmethanesulfonamide. One area of interest is the development of new therapeutic applications for 1-(2-chlorophenyl)-N-ethylmethanesulfonamide, such as its use in the treatment of muscle wasting diseases or as an anti-inflammatory agent. Another area of interest is the development of new analogs of 1-(2-chlorophenyl)-N-ethylmethanesulfonamide that may have improved efficacy or reduced side effects. Finally, there is a need for additional research on the long-term effects of 1-(2-chlorophenyl)-N-ethylmethanesulfonamide use, particularly in the context of its use as a performance-enhancing drug.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-ethylmethanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has also been studied for its potential use in the treatment of muscle wasting diseases such as muscular dystrophy and sarcopenia. In addition, 1-(2-chlorophenyl)-N-ethylmethanesulfonamide has been studied for its potential use as a performance-enhancing drug in the bodybuilding and athletic communities.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-11-14(12,13)7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUKBLSYVWTKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-ethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B3162757.png)



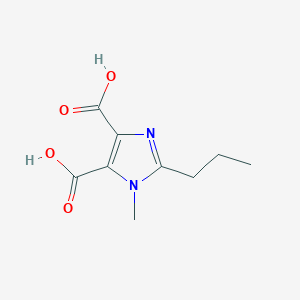


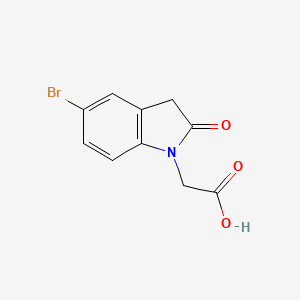

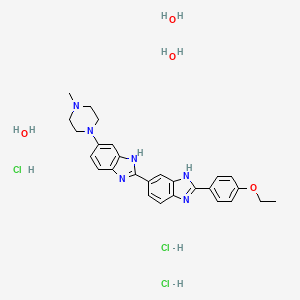
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)
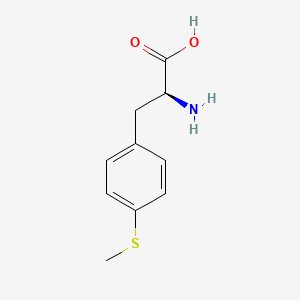
![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)
![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)